REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5]Br.[CH3:11][NH:12][CH2:13][CH2:14][OH:15]>>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][N:12]([CH3:11])[CH2:13][CH2:14][OH:15]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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COC1=C(CBr)C=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
CNCCO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
COC1=C(CN(CCO)C)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |